molecular formula C11H10N2O3S B2621639 Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate CAS No. 134949-40-9

Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate

Cat. No. B2621639
CAS RN: 134949-40-9
M. Wt: 250.27
InChI Key: SJYCCQFFJCNNSS-UHFFFAOYSA-N
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Description

“Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate” is a complex organic compound. Based on its name, it likely contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzothiazole ring (a six-membered aromatic ring fused to a five-membered ring containing sulfur and nitrogen atoms), an acetylamino group (which consists of an acetyl group bonded to an amino group), and a carboxylate group (which is a deprotonated or ionized form of a carboxylic acid group) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions such as nucleophilic substitution or addition, condensation, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and the properties of similar compounds.

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized for their potential anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .

Biological Activity

Changes in the functional group at the 2nd position of the benzothiazole structure can drastically change the biological activity of compounds. Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

PET Imaging of Breast Cancer

In 2017, Li and co-workers devised a promising 2-(3,4-dimethoxyphenyl)-6-(2-[18 F]fluoroethoxy)benzothiazole derivative for PET imaging of breast cancer. The PET imaging tracer showed noticeably greater cellular uptake ratio in different breast cancer cell lines MDA-MB-468, MCF-7, and MDA-MB-231 .

Inflammation and Cancer Development

Chronic inflammation is increasingly recognized as a critical factor in cancer development. This complex interplay facilitates tumor initiation and progression. IL-6 and TNF-α are key inflammatory cytokines known for their roles in immune regulation, inflammation, and cell proliferation .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if it has promising pharmaceutical properties, future research might focus on clinical trials and drug development .

properties

IUPAC Name

methyl 2-acetamido-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8-4-3-7(10(15)16-2)5-9(8)17-11/h3-5H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYCCQFFJCNNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(Acetylamino)-1,3-Benzothiazole-6-Carboxylate

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